REACTION_SMILES
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[Cl:1][c:2]1[c:3]([O:4][CH:5]2[CH2:6][CH2:7][N:8]([C:11]([O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:17])[CH2:9][CH2:10]2)[c:18]([Cl:22])[cH:19][cH:20][cH:21]1.[Cl:30][CH2:31][Cl:32].[F:23][C:24]([C:25](=[O:26])[OH:27])([F:28])[F:29]>>[Cl:1][c:2]1[c:3]([O:4][CH:5]2[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]2)[c:18]([Cl:22])[cH:19][cH:20][cH:21]1.[F:23][C:24]([C:25](=[O:26])[OH:27])([F:28])[F:29]
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Name
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CC(C)(C)OC(=O)N1CCC(Oc2c(Cl)cccc2Cl)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCC(Oc2c(Cl)cccc2Cl)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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Clc1cccc(Cl)c1OC1CCNCC1
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Name
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Type
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product
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Smiles
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O=C(O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |